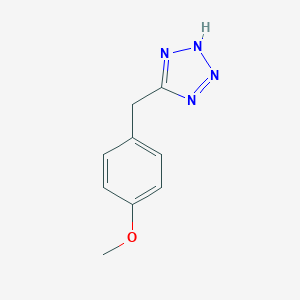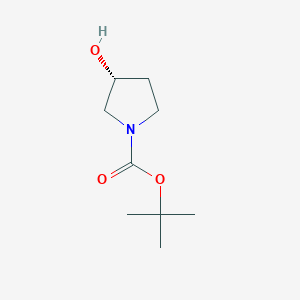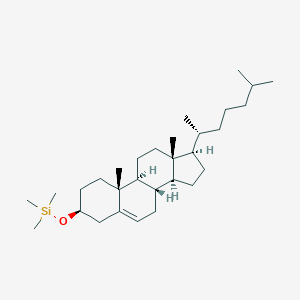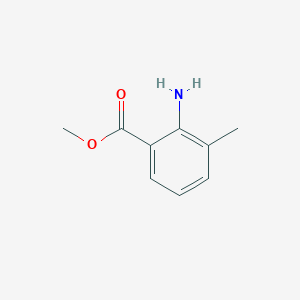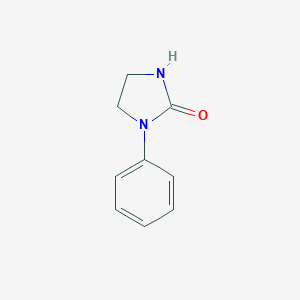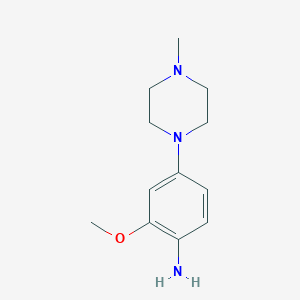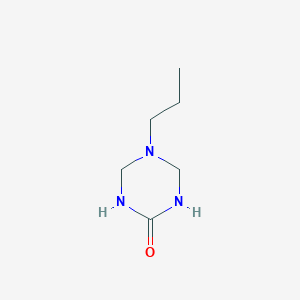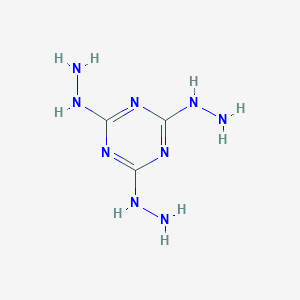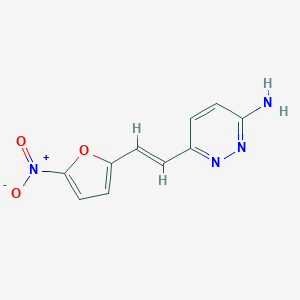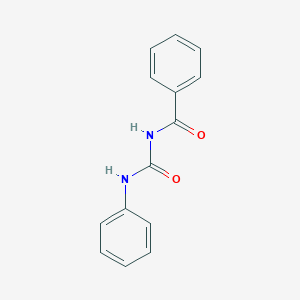
N-Benzoyl-N'-phenylurea
概要
説明
N-Benzoyl-N’-phenylurea is an organic compound with the chemical formula C14H12N2O2. It is a derivative of benzoylurea, where a phenyl group is substituted on the opposite nitrogen atom. This compound is known for its white crystalline appearance and has a melting point ranging from 210 to 213°C . The structure of N-Benzoyl-N’-phenylurea was first determined in 2010, revealing that the molecules are approximately flat and exhibit high charge delocalization .
作用機序
Target of Action
N-Benzoyl-N’-phenylurea, a derivative of benzoylurea, primarily targets chitin synthase . Chitin synthase is an enzyme that plays a crucial role in the biosynthesis of chitin, a major structural component of insect cuticles and fungal cell walls .
Mode of Action
N-Benzoyl-N’-phenylurea acts by inhibiting chitin synthase . This inhibition prevents the formation of chitin in the insect’s body .
Biochemical Pathways
The primary biochemical pathway affected by N-Benzoyl-N’-phenylurea is the chitin biosynthesis pathway . By inhibiting chitin synthase, the compound disrupts the formation of chitin, a key component in the exoskeleton of insects and the cell walls of fungi . This disruption leads to downstream effects such as impaired moulting and egg hatching in insects .
Result of Action
The primary result of N-Benzoyl-N’-phenylurea’s action is the disruption of insect growth . By inhibiting chitin synthase, the compound prevents the formation of chitin, leading to impaired moulting and egg hatching .
準備方法
N-Benzoyl-N’-phenylurea can be synthesized through various methods:
Reaction of N-chlorobenzamide with phenylisocyanate: This method involves reacting dry N-chlorobenzamide with phenylisocyanate or refluxing it in dry benzene with anhydrous potassium fluoride.
Hydrolysis of N-benzoyl-N’-phenylthiourea: This alternative method involves the hydrolysis of N-benzoyl-N’-phenylthiourea.
These methods provide efficient routes to synthesize N-Benzoyl-N’-phenylurea, making it accessible for various applications.
化学反応の分析
N-Benzoyl-N’-phenylurea undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert N-Benzoyl-N’-phenylurea into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-Benzoyl-N’-phenylurea has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes.
類似化合物との比較
N-Benzoyl-N’-phenylurea is part of a broader class of compounds known as benzoylureas. Similar compounds include:
特性
IUPAC Name |
N-(phenylcarbamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h1-10H,(H2,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYSLPOHOBPSLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171247 | |
| Record name | 1-Benzoyl-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665973 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1821-33-6 | |
| Record name | N-Benzoyl-N′-phenylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzoyl-3-phenylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, 1-benzoyl-3-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzoyl-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BENZOYL-3-PHENYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LBT1P8UZ0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of N-Benzoyl-N'-phenylurea as an insecticide?
A1: While the exact mechanism is not fully elucidated, this compound derivatives are known to disrupt chitin synthesis in insects. [, ] Chitin is a crucial component of the insect exoskeleton, and its disruption leads to molting defects and ultimately death.
Q2: How does alkylation of the urea nitrogen atoms in this compound impact its insecticidal activity?
A2: Research suggests that alkylation significantly decreases the toxicity of this compound against aquatic invertebrates. [] This decrease in toxicity is potentially due to the alkylated compounds lacking the intramolecular association complex observed in the non-alkylated parent compound, as revealed by 1H-NMR studies. [] This altered structure might hinder interaction with the target in insects.
Q3: What structural modifications in the phenyl portion of this compound have been explored for enhancing insecticidal activity?
A3: Studies have shown that incorporating lipophilic groups like phenoxyphenyl or biphenyl into the phenyl ring of this compound can improve insecticidal activity. [] This suggests that increasing the molecule's lipophilicity might enhance its penetration and interaction with insect targets.
Q4: Have any novel this compound derivatives with improved insecticidal activity been developed?
A4: Yes, researchers have synthesized new N'-alkylaminothio, N'-arylaminothio (or dithio), and N',N'-thio (or dithio) derivatives of N-Benzoyl-N'-phenylureas, incorporating sulfur atoms into the structure. [] These derivatives displayed enhanced solubility and, in some cases, even better larvicidal activities against specific insect species compared to the parent N-Benzoyl-N'-phenylureas. []
Q5: What is the role of computational chemistry in understanding the structure-activity relationship of this compound derivatives?
A5: Docking studies have been employed to investigate the interaction of this compound analogs with potential target proteins, such as p38α. [] This computational approach helps to visualize and quantify these interactions, providing insights into how structural modifications might impact biological activity.
Q6: What analytical techniques are commonly used to characterize and study this compound and its derivatives?
A6: Various analytical techniques are employed, including:
- Spectroscopy: UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and identify functional groups within the molecule. [, ]
- X-ray Diffraction: Single-crystal X-ray diffraction analysis provides detailed three-dimensional structural information, including bond lengths and angles. []
- Elemental Analysis and High-Resolution Mass Spectrometry (HRMS): These techniques confirm the elemental composition and molecular weight of the synthesized compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)

